5-Bromo-2-butoxy-1-chloro-3-fluorobenzene
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Overview
Description
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene is an organic compound with the molecular formula C10H11BrClFO. It is a derivative of benzene, substituted with bromine, butoxy, chlorine, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxy-1-chloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:
Bromination: Introducing a bromine atom to the benzene ring using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Chlorination: Adding a chlorine atom through a similar electrophilic aromatic substitution reaction.
Fluorination: Introducing a fluorine atom using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent.
Butoxylation: Attaching a butoxy group (C4H9O) through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, depending on the reaction conditions and reagents used.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of Lewis acids.
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-butoxy-1-chloro-3-fluorobenzene exerts its effects involves its interaction with various molecular targets. The presence of multiple substituents on the benzene ring allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the butoxy group.
5-Bromo-2-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the butoxy group.
3-Bromo-5-chloro-1-fluorobenzene: Different positioning of substituents on the benzene ring.
Uniqueness
5-Bromo-2-butoxy-1-chloro-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The butoxy group, in particular, adds to its versatility in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromo-2-butoxy-1-chloro-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClFO/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBPVEYZWXVUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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